molecular formula C12H8F16O2 B144832 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane CAS No. 125370-60-7

2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane

Cat. No. B144832
CAS RN: 125370-60-7
M. Wt: 488.16 g/mol
InChI Key: AVKVPTNDWAGIMH-UHFFFAOYSA-N
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Description

The compound 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane is a fluorinated oxirane with a complex structure that includes a hexadecafluorononyl group attached through an ether linkage to the oxirane ring. This structure suggests potential applications in materials science due to the unique properties imparted by the fluorinated side chain.

Synthesis Analysis

The synthesis of related fluorinated oxiranes typically involves nucleophilic substitution reactions, as demonstrated in the preparation of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, where epichlorohydrin reacts with a perfluoro-alcohol under specific conditions . The synthesis of the hexadecafluorononyl derivative would likely follow a similar pathway, with the reaction conditions optimized for the desired product.

Molecular Structure Analysis

The molecular structure of fluorinated oxiranes is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a fluorinated alkyl chain. The fluorinated side chain can significantly influence the physical and chemical properties of the molecule, such as its hydrophobicity and reactivity .

Chemical Reactions Analysis

Fluorinated oxiranes can undergo various chemical reactions, including ring-opening polymerization to form polyfluorinated polymers with unique properties . The reactivity of the oxirane ring is also influenced by the presence of the fluorinated side chain, which can affect the regioselectivity and outcome of nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated oxiranes are largely determined by the fluorinated side chain and the oxirane ring. The presence of multiple fluorine atoms imparts a high degree of chemical and thermal stability, as well as hydrophobicity. The oxirane ring is a reactive site that can be opened under acidic or basic conditions to yield various functionalized products .

Scientific Research Applications

Synthesis and Applications of Oxirane Derivatives

Oxirane compounds, characterized by a three-membered cyclic ether structure, serve as key intermediates in the synthesis of a wide array of chemical products. They have been utilized in the production of polymers, solvents, and pharmaceuticals, highlighting their versatility in industrial and scientific applications. The synthesis of oxirane derivatives often involves catalytic reactions, with a focus on optimizing efficiency and selectivity to produce compounds with desired functional properties (Baranowski, Bahmanpour, & Kröcher, 2017; Ang et al., 2015).

Environmental and Health Considerations

The environmental impact and toxicity of fluorinated compounds, such as those related to the specified compound, are of significant concern. Research on per- and polyfluoroalkyl substances (PFASs) and their alternatives suggests a need for careful consideration of their environmental fate and potential health risks. Novel fluorinated alternatives have been found to possess systemic multiple organ toxicities, indicating that even replacements for legacy PFASs require thorough toxicological evaluation to ensure they do not pose similar or greater risks (Wang et al., 2019).

properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F16O2/c13-5(14)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)3-29-1-4-2-30-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVPTNDWAGIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379933
Record name 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane

CAS RN

125370-60-7
Record name 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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